molecular formula C13H9F2NO B1421744 4-(2,4-Difluorobenzoyl)-2-methylpyridine CAS No. 1187169-51-2

4-(2,4-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1421744
CAS No.: 1187169-51-2
M. Wt: 233.21 g/mol
InChI Key: SMWCIMMATRWERL-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)-2-methylpyridine is a fluorinated aromatic ketone with the molecular formula C13H9F2NO and a molecular weight of 233.22 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring a difluorobenzoyl group and a methyl-substituted pyridine ring, is commonly found in compounds designed for biological evaluation. Similar difluorobenzoyl-piperidine compounds are established synthetic intermediates for benzisoxazole-class dopamine D2 and serotonin receptor antagonists, highlighting the relevance of this structural motif in developing central nervous system (CNS) active agents . The presence of the pyridine ring and fluorine atoms typically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a point of interest in medicinal chemistry and drug discovery programs. As a key scaffold, it can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWCIMMATRWERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 2-Methylpyridine with Difluorobenzoyl Chloride

Methodology:

  • Reactants: 2-Methylpyridine and difluorobenzoyl chloride.
  • Reaction Conditions: The acylation is facilitated in the presence of a base such as triethylamine or pyridine itself, which acts as both solvent and acid scavenger.
  • Procedure:
    • The pyridine derivative is dissolved in an inert solvent like dichloromethane or acetonitrile.
    • Difluorobenzoyl chloride is added dropwise under stirring at low temperature (0–5°C) to control exothermicity.
    • The mixture is then stirred at ambient temperature for several hours to ensure completion.
  • Purification: The crude product is purified via column chromatography or recrystallization to obtain high purity.

Research Findings:

  • This method aligns with classical acylation techniques used for aromatic and heteroaromatic compounds, providing good yields (~70–85%) under mild conditions.
  • The presence of fluorine substituents on the benzoyl chloride enhances reactivity and selectivity due to their electron-withdrawing effects.

Use of Difluorobenzoyl Derivatives

Alternative Approach:

  • Preparation of Difluorobenzoyl Chloride:
    • Synthesized in situ via chlorination of difluorobenzoic acids using thionyl chloride or oxalyl chloride.
  • Reaction Conditions:
    • Similar to the direct acylation but with in situ generated acyl chlorides.
    • The reaction is often performed under inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis.
  • Advantages:
    • Increases the overall efficiency and minimizes side reactions.
    • Suitable for scale-up in industrial synthesis.

Research Data:

  • Patents and literature reports indicate yields exceeding 80% when optimized, with reaction times around 4–6 hours at room temperature or slightly elevated temperatures (~50°C).

Alternative Synthesis via Friedel-Crafts Acylation

Method:

  • Reactants: Difluorobenzoyl chloride and a suitable pyridine derivative (e.g., 2-methylpyridine).
  • Catalyst: Aluminum chloride (AlCl₃) as a Lewis acid catalyst.
  • Procedure:
    • The pyridine derivative is dissolved in anhydrous solvent such as dichloromethane.
    • Difluorobenzoyl chloride and AlCl₃ are added under nitrogen.
    • The mixture is stirred at low temperature (0°C) and then gradually warmed to room temperature.
    • Reaction completion is monitored via TLC.
  • Post-Reaction Workup:
    • Quenching with ice-cold dilute hydrochloric acid.
    • Extraction and purification through chromatography.

Research Findings:

  • This method is effective but requires careful control of moisture and temperature.
  • Yields are comparable to direct acylation, typically around 65–75%.

Advanced Methods: Continuous Flow Synthesis

Recent Developments:

  • Continuous flow reactors have been employed to improve selectivity, reduce waste, and enhance safety.
  • The process involves in situ generation of acyl chlorides followed by immediate reaction with pyridine derivatives.
  • Conditions are optimized at elevated temperatures (50–80°C) with controlled residence times (~30–60 minutes).

Research Data:

Parameter Value Reference
Temperature 50–80°C
Yield 75–85%
Waste reduction >30%
  • These methods demonstrate a greener approach with less solvent use and higher efficiency.

Notes on Reaction Optimization and Purification

  • Solvent Choice: Acetonitrile, dichloromethane, or ethyl acetate are preferred due to their inertness and ease of removal.
  • Temperature Control: Reactions are typically performed between 45°C and 80°C to balance rate and selectivity.
  • Purification Techniques: Column chromatography, recrystallization, or vacuum distillation are employed to isolate the pure compound.
  • Analytical Confirmation: Structural verification is performed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Data Summary Table

Method Reactants Catalyst/Conditions Typical Yield Advantages References
Direct acylation 2-Methylpyridine + Difluorobenzoyl chloride Triethylamine, 0–25°C 70–85% Simple, scalable
In situ acyl chloride Difluorobenzoic acid + SOCl₂ Inert atmosphere, 50°C >80% High efficiency
Friedel-Crafts Difluorobenzoyl chloride + Pyridine AlCl₃, 0°C to RT 65–75% Well-established
Continuous flow Difluorobenzoyl chloride + Pyridine 50–80°C, flow reactor 75–85% Green, scalable

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(2,4-Difluorobenzoyl)-2-carboxypyridine.

    Reduction: this compound alcohol.

    Substitution: this compound derivatives with various substituents replacing the fluorine atoms.

Scientific Research Applications

4-(2,4-Difluorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorobenzoyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Fluorine Substituent Position
  • 4-(3,4-Difluorobenzoyl)-2-methylpyridine (CAS 898780-27-3): Differs in fluorine placement (3,4- vs. 2,4-positions), altering electronic distribution and steric effects. This impacts binding affinity in kinase inhibition applications .
Core Heterocycle Modifications
  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride (CAS 106266-04-0): Replaces pyridine with piperidine, enhancing basicity and solubility. This derivative is a key intermediate in Risperidone synthesis, with a melting point of 203–206°C .
  • Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate: Incorporates the 2,4-difluorobenzoyl group into a pyridone scaffold, enabling p38 MAP kinase inhibition for inflammatory diseases .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
4-(2,4-Difluorobenzoyl)-2-methylpyridine C₁₃H₁₀F₂NO 249.22 Not reported Discontinued; kinase intermediate
4-(3,4-Difluorobenzoyl)-2-methylpyridine C₁₃H₁₀F₂NO 249.22 Not reported Altered fluorine positioning
4-(2,4-Difluorobenzoyl)-piperidine HCl C₁₂H₁₄ClF₂NO 261.70 203–206 (dec.) High solubility, antipsychotic intermediate
Tosufloxacin tosilate (fluoroquinolone derivative) C₂₆H₂₅F₃N₄O₇S 602.56 268–287 Antibacterial; incorporates 2,4-difluorophenyl

Notes:

  • The absence of a hydrochloride salt in this compound likely contributes to its lower melting point compared to its piperidine analog .
  • Tosufloxacin derivatives highlight the role of fluorine in enhancing bioavailability and target binding .

Biological Activity

4-(2,4-Difluorobenzoyl)-2-methylpyridine is a synthetic compound with potential applications in medicinal chemistry. Its structure comprises a pyridine ring substituted with a difluorobenzoyl group, which may impart unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : (2,4-difluorophenyl)(2-methyl-4-pyridinyl)methanone
  • Molecular Formula : C13H9F2NO
  • CAS Number : 1187169-51-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biosynthesis of steroids and fatty acids. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties by disrupting bacterial cell functions, similar to other heterocyclic compounds .
  • Anticancer Potential : Research indicates that compounds structurally related to this compound may show efficacy against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism likely involves apoptosis induction and cell cycle arrest.

Biological Activity Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCytochrome P450 inhibition
AnticancerInduction of apoptosis in cancer cells
Cell ProliferationModulation of cell signaling pathways

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro experiments were conducted on HepG-2 and MCF-7 cell lines treated with varying concentrations of this compound. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at nanomolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Difluorobenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example, highlights a high-yield (99%) reaction using dichloromethane and sodium hydroxide at 20°C for 0.17 hours. Optimize solvent polarity (e.g., dichloromethane vs. toluene) and base strength to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to separate fluorinated by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H^1H, 13C^{13}C, and 19F^{19}F spectra with computational models (e.g., DFT) to confirm substituent positions.
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ = 263.09) to rule out isotopic interference from fluorine atoms .
  • XRD : Use single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as demonstrated in related fluoropyridine structures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS ( ). Use fume hoods, nitrile gloves, and PPE. In case of exposure, follow guidelines: rinse skin/eyes with water, consult poison control, and avoid water jets during fire emergencies due to toxic fume risks. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in 19F^{19}F NMR shifts or HRMS peaks may arise from residual solvents or fluorinated intermediates. Perform:

  • DOSY NMR : Differentiate between co-eluting impurities and the target compound.
  • LC-MS/MS : Identify low-abundance by-products (e.g., dehalogenated derivatives).
  • Repeat synthesis under inert atmospheres (argon/nitrogen) to exclude oxidative degradation, as fluorine substituents may alter electronic environments .

Q. What strategies optimize the compound’s stability in biological assays?

  • Methodological Answer : Fluorinated aromatic systems are prone to hydrolysis under acidic/basic conditions. Strategies include:

  • Prodrug design : Mask the benzoyl group with ester protections.
  • Buffer selection : Use pH 7.4 phosphate buffers to avoid decomposition.
  • Lyophilization : Stabilize the compound for long-term storage. Reference ’s approach for analogous benzamide derivatives in medicinal chemistry .

Q. How do electronic effects of fluorine substituents influence reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing nature of fluorine enhances electrophilic aromatic substitution (EAS) at the pyridine ring’s para position. For cross-coupling (e.g., Buchwald-Hartwig amination):

  • Use Pd(OAc)2_2/XPhos catalysts to mitigate steric hindrance from the 2-methyl group.
  • Monitor reaction temperature (<80°C) to prevent defluorination, a common side reaction in fluorobenzoyl systems .

Q. What in silico tools predict the compound’s bioactivity against neurological targets?

  • Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with GABAA_A receptors, given structural similarities to benzodiazepine derivatives in . Validate predictions with in vitro binding assays (e.g., radioligand displacement using 3H^3H-flumazenil) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-Difluorobenzoyl)-2-methylpyridine
Reactant of Route 2
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4-(2,4-Difluorobenzoyl)-2-methylpyridine

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